2'-O-(2-Methoxyethyl)guanosine is a modified nucleoside that has garnered attention due to its potential therapeutic applications. The synthesis and biological effects of guanosine derivatives, including 2'-O-methoxyethylguanosine, have been explored in various studies. Guanosine itself is an endogenous modulator with neuroprotective properties, as demonstrated in several in vivo and in vitro models of neurotoxicity234. The research into guanosine and its derivatives is crucial for understanding their mechanism of action and potential applications in treating neurodegenerative diseases and other conditions.
The synthesis of 2'-O-methoxyethylguanosine has been improved by the development of a novel silicon-based protecting group, which allows for efficient protection of the ribose hydroxyl groups and subsequent alkylation without the need to protect the guanine base1. This advancement in synthesis could facilitate the production of guanosine derivatives for therapeutic use. In the field of neuroprotection, guanosine and its derivatives have shown promise in protecting against oxidative damage and inflammation, which are common features in neurodegenerative diseases such as Alzheimer's and Parkinson's234. The ability of guanosine to modulate adenosine receptor function and activate MAPK/ERK signaling pathways suggests potential applications in developing treatments for conditions involving excitotoxicity and bioenergetic impairment23. Additionally, the antioxidant properties of guanosine could be harnessed to protect against oxidative damage in various cellular models, including astroglial cells4.
This compound is classified as a purine nucleoside analog, specifically a modified form of guanosine. It is part of a broader category of nucleosides that have been chemically altered to enhance their biological activity or stability compared to their natural counterparts. The modification at the 2' position with a methoxyethyl group is significant for its pharmacological properties .
The synthesis of 2'-O-(2-Methoxyethyl)guanosine can be achieved through several methods, with enzymatic conversion being one of the most notable. This process typically involves the use of adenosine deaminase to convert 2'-O-(2-methoxyethyl)-2,6-diaminopurine riboside into the desired product.
The molecular structure of 2'-O-(2-Methoxyethyl)guanosine consists of a guanine base linked to a ribose sugar that has been modified at the 2' position.
The chemical reactivity of 2'-O-(2-Methoxyethyl)guanosine can be characterized by its ability to participate in various biochemical reactions typical for nucleosides.
The mechanism of action for 2'-O-(2-Methoxyethyl)guanosine primarily revolves around its role as a nucleoside analog.
Studies indicate that modifications at the 2' position can significantly improve resistance to enzymatic degradation by nucleases, thereby prolonging its activity within biological systems .
The physical and chemical properties of 2'-O-(2-Methoxyethyl)guanosine are crucial for understanding its behavior in biological systems.
The applications of 2'-O-(2-Methoxyethyl)guanosine span various fields within medicinal chemistry and biochemistry.
The core structure of 2'-O-Methoxyethyl Guanosine (chemical formula: C₁₃H₁₉N₅O₆; molecular weight: 341.32 g/mol) retains the canonical guanine base linked to a β-D-ribofuranose ring. The defining modification is the 2'-O-(2-methoxyethyl) group (–O–CH₂–CH₂–O–CH₃), which introduces steric bulk and ether linkages at the 2'-position [3] [5]. This alteration profoundly impacts the molecule’s conformational dynamics:
Table 1: Fundamental Physicochemical Properties of 2'-O-Methoxyethyl Guanosine
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₃H₁₉N₅O₆ | High-resolution MS |
Molecular Weight | 341.32 g/mol | Calculated |
Density | 1.811 g/cm³ | Computational prediction [3] |
Boiling Point | Not determined | — |
Melting Point | Not reported | — |
LogP (Partition Coefficient) | -1.43 (Predicted) | Computational [7] |
UV λₘₐ₅ (in Tris-HCl) | 252 nm (ε = 13.7 L·mmol⁻¹·cm⁻¹) | Spectrophotometry [8] |
Table 2: Spectroscopic and Analytical Signatures
Technique | Key Feature |
---|---|
Mass Spectrometry | Exact mass: 341.1335 Da [M+H]⁺ |
¹H/¹³C NMR | Characteristic shifts: δ 3.35 (–OCH₃), 3.65 (–OCH₂CH₂O–) |
HPLC Purity | ≥95%–99.81% (typical commercial grade) [2] [7] |
The exploration of 2'-O-alkyl nucleosides began in the 1970s to address the limitations of natural oligonucleotides—primarily rapid nuclease degradation and poor target binding. Early analogs focused on simple methyl or ethyl modifications. A breakthrough emerged in the 1990s with the introduction of 2'-O-Methoxyethyl groups, pioneered by researchers at Isis Pharmaceuticals (now Ionis Pharmaceuticals). This modification was strategically designed to balance three key parameters: nuclease resistance, binding affinity, and tolerability [2] [8].
2'-O-Methoxyethyl Guanosine specifically entered scientific prominence in the early 2000s as a critical component of antisense drugs. Patent literature from this period (e.g., US 6,531,621) detailed its synthesis via enzymatic deamination of 2'-O-Methoxyethyl-2,6-diaminopurine riboside using adenosine deaminase [3]. The selection of the 2-methoxyethyl side chain was methodical:
This evolution positioned 2'-O-Methoxyethyl Guanosine as a superior building block relative to earlier 2'-O-Methyl or 2'-O-Allyl counterparts, enabling next-generation antisense agents like Mipomersen (FDA-approved in 2013 for familial hypercholesterolemia) [8].
2'-O-Methoxyethyl Guanosine exemplifies structure-driven innovation in medicinal chemistry. Its incorporation into oligonucleotides confers three transformative advantages:
These properties make it indispensable for synthesizing:
Table 3: Key Applications in Oligonucleotide Synthesis
Application | Role of 2'-O-Methoxyethyl Guanosine | Example |
---|---|---|
Therapeutic Gapmers | Protects nuclease-sensitive "gap" regions | Mipomersen (Kynamro®), Inotersen (Tegsedi®) |
siRNA Stabilization | Reduces off-target silencing; prolongs activity | Various clinical-stage siRNA conjugates |
Protected Phosphoramidite | N2-Isobutyryl-5'-O-dimethoxytrityl derivatives enable solid-phase synthesis | Building block for automated oligonucleotide manufacturing [4] [6] |
Modified Nucleotide Triphosphates | Substrate for in vitro transcription into stabilized RNAs | 2'-O-Methoxyethyl-Guanosine Triphosphate (used in RNA synthesis) [8] |
Synthetic accessibility further underpins its utility. The nucleoside is readily converted to the phosphoramidite derivative N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(2-methoxyethyl)guanosine (CAS: 251647-50-4), enabling automated solid-phase synthesis of modified oligonucleotides [6]. Recent advances even demonstrate its enzymatic incorporation using engineered polymerases, expanding applications in in vitro transcribed RNA therapeutics [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: